molecular formula C11H9FN2O B1453713 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde CAS No. 1183623-74-6

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No. B1453713
M. Wt: 204.2 g/mol
InChI Key: ZXKSFQWPPNSCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” were not found, similar compounds have been synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines .


Molecular Structure Analysis

The molecular structure of “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

While specific chemical reactions involving “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” were not found, similar pyrazole-bearing compounds are known for their diverse pharmacological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” include a molecular weight of 204.2 . It is a powder stored at room temperature .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazole derivatives have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .
    • The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are frequently used .
  • Antileishmanial and Antimalarial Activities

    • Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have shown potent antileishmanial and antimalarial activities .
    • These compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .
    • The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
    • The results revealed that certain compounds displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
  • Agrochemical Industry

    • Pyrazoles have potential applications in the agrochemical industry as pesticides .
  • Medicinal Chemistry

    • Fluorinated fused-ring pyrazoles may possess medicinally useful properties .
  • Antibacterial and Antimycobacterial Activities

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial and antimycobacterial .
    • The specific methods of application and outcomes in this field are not detailed in the sources .
  • Anti-inflammatory, Antitumor, and Antidiabetic Activities

    • Pyrazoles have potential applications in medicinal chemistry as anti-inflammatory medications, antitumor drugs, and antidiabetic agents .
    • Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
    • The specific methods of application and outcomes in this field are not detailed in the sources .
  • Antiviral and Anti-HIV Activities

    • Indole derivatives possess various biological activities, i.e., antiviral and anti-HIV .
    • The specific methods of application and outcomes in this field are not detailed in the sources .

properties

IUPAC Name

2-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-9(7-15)11(12)4-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKSFQWPPNSCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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